
Acetic acid;2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,5,7,8-pentamethyl-6-chromanol.
Reaction Conditions: The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and automated systems to enhance production rates and maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents to modify the chromanol ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: t-butyl hydroperoxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, methanol, ethanol.
Major Products
Aplicaciones Científicas De Investigación
Acetic acid;2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol has been extensively studied for its applications in:
Chemistry: Used as a model compound for studying the behavior of vitamin E analogs and their antioxidant properties.
Biology: Investigated for its potential role in cellular protection against oxidative stress and its effects on various biological pathways.
Industry: Utilized in the formulation of antioxidants for various industrial products, including cosmetics and food additives.
Mecanismo De Acción
The mechanism of action of acetic acid;2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol involves its interaction with molecular targets and pathways related to oxidative stress and cellular protection. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage to cellular components . Additionally, its antiandrogen activity in prostate carcinoma cells suggests involvement in hormonal pathways and receptor interactions.
Comparación Con Compuestos Similares
Similar Compounds
2,2,5,7,8-Pentamethyl-6-chromanol: A closely related compound with similar antioxidant properties.
α-Tocopherol: A well-known vitamin E analog with established antioxidant and therapeutic benefits.
γ-Tocopherol: Another vitamin E analog with distinct biological activities and applications.
Uniqueness
Acetic acid;2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol stands out due to its specific structural modifications, which enhance its stability and reactivity compared to other chromanol derivatives. Its unique combination of antioxidant and antiandrogen activities makes it a valuable compound for diverse scientific and industrial applications.
Propiedades
Número CAS |
57721-81-0 |
|---|---|
Fórmula molecular |
C16H24O4 |
Peso molecular |
280.36 g/mol |
Nombre IUPAC |
acetic acid;2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C14H20O2.C2H4O2/c1-8-9(2)13-11(10(3)12(8)15)6-7-14(4,5)16-13;1-2(3)4/h15H,6-7H2,1-5H3;1H3,(H,3,4) |
Clave InChI |
FJIUHFIUTLMBQD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(CCC(O2)(C)C)C(=C1O)C)C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





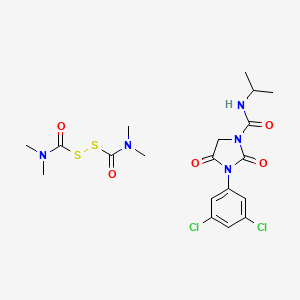
![3-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14626601.png)
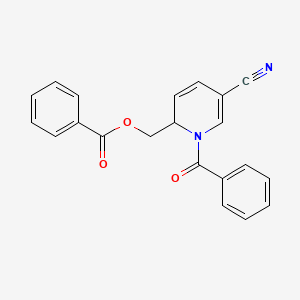

![3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile](/img/structure/B14626626.png)
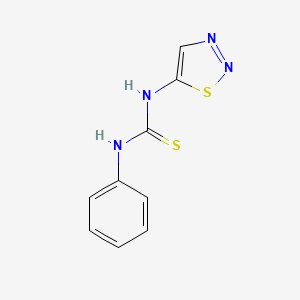
![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]-](/img/structure/B14626630.png)
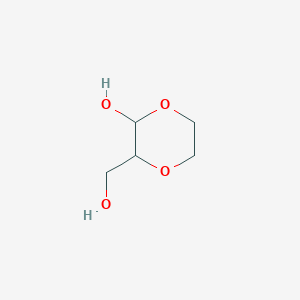
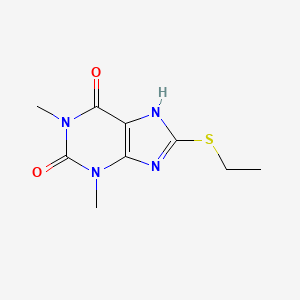

![2-[(5-Phenyl-1H-pyrazol-3-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14626669.png)
